
4-Butylpyrimidin-2-amine
Overview
Description
4-Butylpyrimidin-2-amine is an organic compound with the molecular formula C8H13N3. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
4-Butylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these mediators, pyrimidines can effectively reduce inflammation in the body.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-inflammatory activity. The compound’s inhibitory effects on inflammatory mediators can disrupt the normal progression of inflammatory pathways, leading to a reduction in inflammation .
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can effectively reduce inflammation in the body . Additionally, some 2-aminopyrimidine derivatives have shown promising antiplasmodial activity , suggesting potential applications in the treatment of diseases like malaria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It’s slightly soluble in water but soluble in most organic solvents, which could influence its efficacy and stability
Biochemical Analysis
Biochemical Properties
4-Butylpyrimidin-2-amine plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . This interaction is significant for maintaining genome integrity and has potential implications in cancer research.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. At the cellular level, this compound exhibits antiproliferative activity against breast cancer cells, suggesting its potential as an anticancer agent . Additionally, it plays a role in maintaining mitochondrial pyruvate oxidation, which is crucial for cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound acts as an inhibitor of serine/threonine protein kinase PLK4, reducing its activity and affecting the cell cycle . This inhibition leads to the accumulation of cells in the G2/M phase and triggers apoptotic cell death in cancer cells . The compound’s binding interactions with PLK4 are characterized by high binding affinity and specificity, making it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively . These properties indicate that this compound is relatively stable and can maintain its activity over extended periods. Long-term studies have shown that the compound’s antiproliferative effects on cancer cells persist, making it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of cancer cell growth . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA . The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines . These interactions influence metabolic flux and metabolite levels, impacting cellular function and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with lipid transfer proteins (LTPs), which facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it influences mitochondrial pyruvate oxidation and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Butylpyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of butylamine with a pyrimidine derivative under specific conditions. For instance, the reaction of butylamine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Butylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Butylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Comparison with Similar Compounds
4-Butylpyrimidin-2-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine: This compound has a similar structure but lacks the butyl group.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: This compound has a cyclobutyl group instead of a butyl group and has been studied for its potential as an efflux pump inhibitor.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSIPKCSJTVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


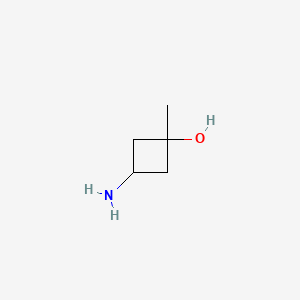
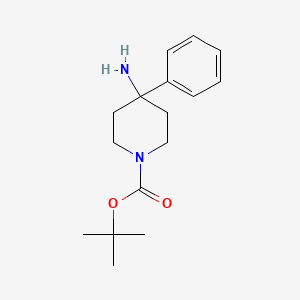
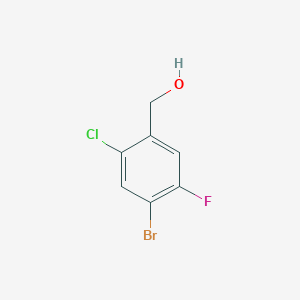
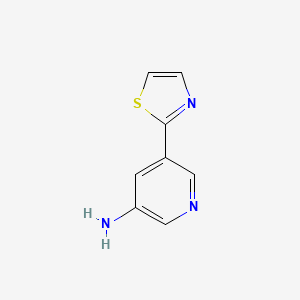


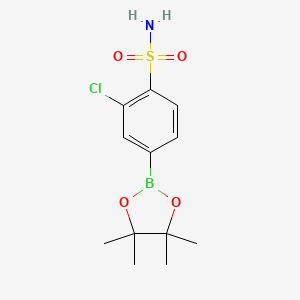
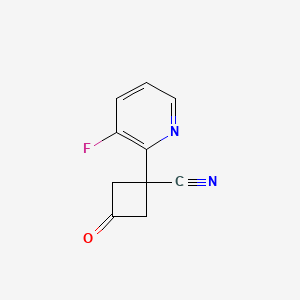
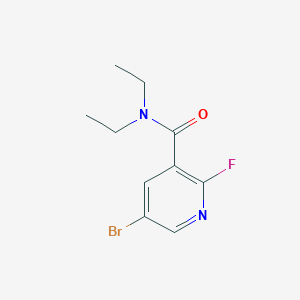
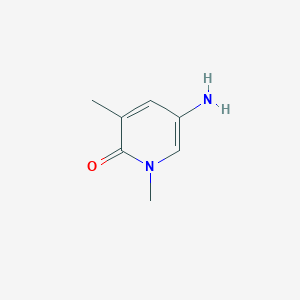
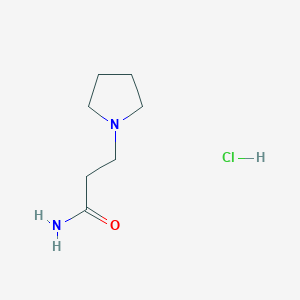
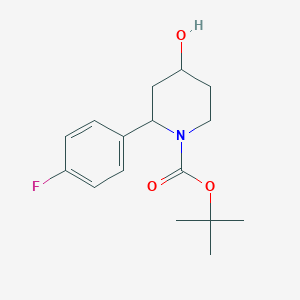
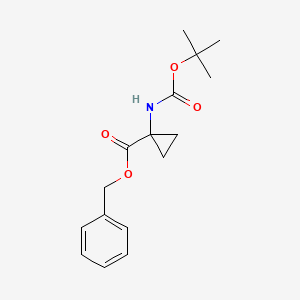
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
